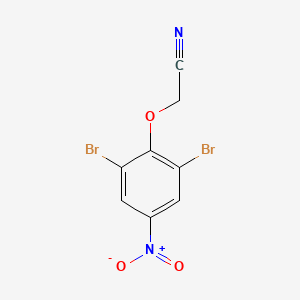
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C8H4Br2N2O3. It is characterized by the presence of two bromine atoms, a nitro group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile typically involves the bromination of 4-nitrophenol followed by the reaction with acetonitrile. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine derivatives. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Reduction Reactions: The major product is 2-(2,6-dibromo-4-aminophenoxy)acetonitrile.
Oxidation Reactions: Products include quinone derivatives.
科学研究应用
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects in different applications .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar structure but lacks the acetonitrile moiety.
2,4-Dibromo-6-nitrophenol: Different bromination pattern.
2-Bromo-4-nitrophenol: Contains only one bromine atom.
Uniqueness
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is unique due to the presence of both the acetonitrile and phenoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical and industrial applications .
属性
IUPAC Name |
2-(2,6-dibromo-4-nitrophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHMLWAWGGBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681384 |
Source


|
| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-70-9 |
Source


|
| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

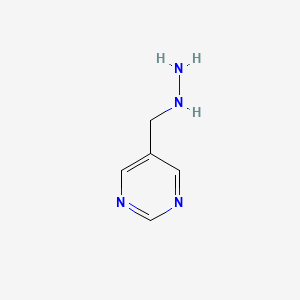
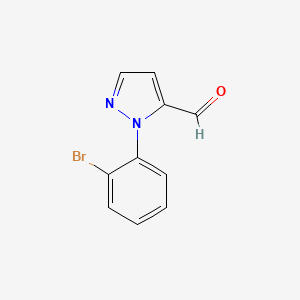
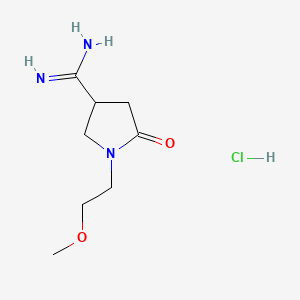

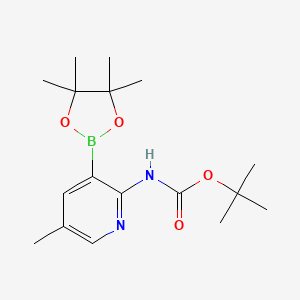
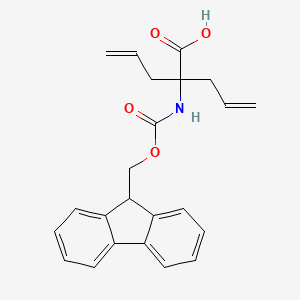


![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
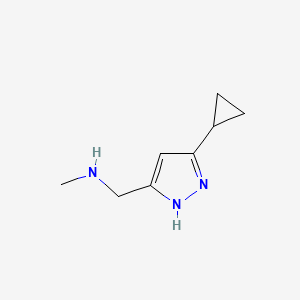

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

